

Spectroscopic Profile of 3-(Bromoacetyl)coumarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromoacetyl)coumarin

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-(Bromoacetyl)coumarin**, a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-(Bromoacetyl)coumarin** are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|--------------------|
| 8.63 | Singlet | H-4 |
| 4.74 | Singlet | -CH ₂ - |

Table 2: ^{13}C NMR Spectroscopic Data of 3-(Bromoacetyl)coumarin[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 188.9 | α,β -unsaturated ketonic carbon |
| 158.9 | Lactonic carbon |
| 35.6 | Methylene carbon (-CH ₂ -) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **3-(Bromoacetyl)coumarin**[1]

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|---|
| 3100–3000 | C–H stretching (aromatic) |
| 1729 | C=O stretching (lactonic) |
| 1674 | C=O stretching (α,β -unsaturated ketonic) |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of **3-(Bromoacetyl)coumarin**[1]

| m/z | Formula | Ion |
|----------|---|--------------------|
| 266.9665 | C ₁₁ H ₈ ⁷⁹ BrO ₃ | [M+H] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These represent typical procedures for the characterization of coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of coumarin derivatives is as follows:

- Sample Preparation: Approximately 5-10 mg of the **3-(Bromoacetyl)coumarin** sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

- Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio.[2][3]
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width, typically from 0 to 220 ppm, is required. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often necessary to achieve adequate signal intensity.[3]

Infrared (IR) Spectroscopy

FTIR spectra are commonly acquired using the following method:

- Sample Preparation: For solid samples like **3-(Bromoacetyl)coumarin**, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

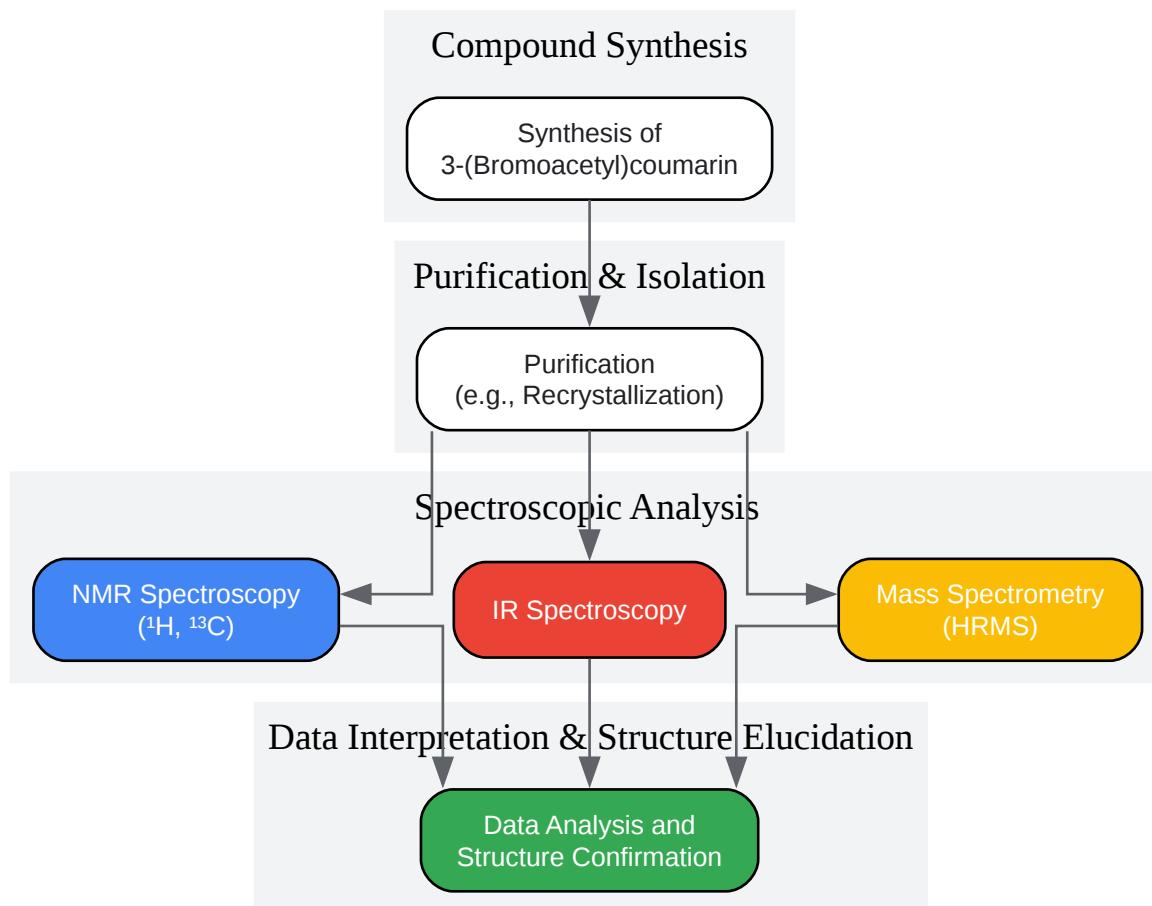
Mass Spectrometry (MS)

High-resolution mass spectra for coumarin derivatives are generally obtained as follows:

- Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source like Electrospray Ionization (ESI) is used.
- Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule $[M+H]^+$. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **3-(Bromoacetyl)coumarin**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **3-(Bromoacetyl)coumarin**.

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References

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